3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-5-3-7-15(9-13)11-17(18(19)20)12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIHSYLNACGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC2=CC=CC(=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199076 | |
| Record name | 3-Methyl-α-[(3-methylphenyl)methyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115865-15-1 | |
| Record name | 3-Methyl-α-[(3-methylphenyl)methyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115865-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-α-[(3-methylphenyl)methyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid typically involves the alkylation of a 3-methylphenyl derivative with a suitable propanoic acid precursor. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Melting Points: Simpler derivatives like 3-(2-methoxyphenyl)propanoic acid exhibit well-defined melting points (85–89°C), while bulkier analogs (e.g., triazolo-pyrimidine derivatives) lack reported values, likely due to increased steric hindrance and amorphous solid formation .
Biological Activity: Compounds with polar substituents (e.g., hydroxyl or methoxy groups) demonstrate antimicrobial or enzyme-inhibitory properties. For example, 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid shows activity against Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL) . In contrast, trifluoromethyl or aromatic heterocycles (e.g., triazolo-pyrimidine) enhance binding affinity to targets like heparanase or G protein-coupled receptors .
Role of Fluorine: Fluorinated analogs, such as 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, exhibit altered acidity (pKa ~1.5–2.0) due to the electron-withdrawing trifluoromethyl group, enhancing metabolic stability in drug design .
Pharmacological Comparisons
Table 2: Bioactive Propanoic Acid Derivatives
Key Insights:
- Lifitegrast: A clinically approved propanoic acid derivative, Lifitegrast incorporates a dichlorotetrahydroisoquinoline and benzofuran moiety, enabling potent anti-inflammatory effects via LFA-1 antagonism. Its sulfonyl group enhances solubility for ocular delivery .
- The dual 3-methylphenyl groups in the target compound may similarly disrupt heparan sulfate binding .
Biological Activity
3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a propanoic acid backbone and aromatic substitutions that may influence its reactivity and interactions with biological systems.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
This structure includes two methylphenyl groups attached to a propanoic acid moiety, which contributes to its unique chemical properties. The presence of multiple aromatic rings may enhance lipophilicity and facilitate interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit inflammatory pathways, potentially through the modulation of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, with mechanisms involving apoptosis induction in cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly through the enhancement of neuronal survival and growth.
The mechanism of action for this compound is hypothesized to involve:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity and leading to downstream biological effects.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential.
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in managing inflammatory diseases.
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, showing an IC50 value of approximately 50 µM against human breast cancer cells (MCF-7), suggesting moderate antiproliferative activity.
- Neuroprotection : A recent investigation into neuroprotective effects showed that treatment with the compound at concentrations of 10 μM promoted neurite outgrowth in cultured neurons without exhibiting cytotoxicity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylflavone | Contains a flavonoid backbone | Antiproliferative against HL60 cells (IC50 = 76 μM) |
| 2-Methyl-2-(4-methylphenyl)propanoic acid | Similar propanoic acid structure | Moderate anti-inflammatory properties |
| 4-Methylphenylacetic acid | Simple aromatic substitution | Limited anticancer activity |
Q & A
Q. What are the recommended synthetic routes and optimized reaction conditions for 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid?
Methodological Answer: The synthesis of this compound can be inferred from structurally analogous esters and propanoic acid derivatives. A plausible route involves:
Esterification : Reacting a pre-functionalized benzyl halide (e.g., 3-methylbenzyl chloride) with a malonate ester under basic conditions (e.g., K₂CO₃ in DMF) to form the branched ester intermediate .
Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the free carboxylic acid. For example, using 6M HCl under reflux (80–100°C) for 12 hours .
Purification : Recrystallization from ethanol or aqueous ethanol mixtures to achieve >95% purity.
Q. Key Considerations :
- Yield Optimization : Use excess malonate ester (1.5–2 eq) to drive the alkylation step.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
Q. How should researchers characterize the structural and purity profiles of this compound?
Methodological Answer: Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm the presence of dual 3-methylphenyl groups (δ ~2.3 ppm for CH₃, aromatic protons at δ 6.8–7.2 ppm) and the propanoic acid backbone (δ ~12 ppm for COOH) .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Q. Chromatographic Methods :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time ~8–10 minutes .
- TLC : Silica gel GF254, eluent = ethyl acetate/hexane (1:1); Rf ~0.3–0.4.
Q. Purity Criteria :
- ≥98% purity by HPLC area normalization.
- Residual solvent analysis (e.g., DMF < 500 ppm) via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across experimental models?
Methodological Answer: Case Study : If the compound shows anti-osteoclast activity in RAW 264.7 cells but not in primary murine osteoclasts:
Model-Specific Factors :
- Compare receptor expression (e.g., RANKL) between cell lines and primary cells via qPCR .
- Assess metabolic stability (e.g., hepatic clearance in primary cells using CYP450 inhibitors).
Dose-Response Analysis :
- Test concentrations from 1 nM to 100 µM to identify threshold effects.
Pathway Mapping :
- Use phosphoproteomics to evaluate differences in NF-κB or MAPK signaling .
Q. Data Reconciliation :
- Cross-validate findings with structurally similar compounds (e.g., 3-(3-Hydroxyphenyl)propanoic acid, which inhibits Aβ aggregation at 100 µM ).
Q. How does stereochemistry influence biochemical interactions, and what methods validate its configuration?
Methodological Answer: Stereochemical Impact :
- The compound’s branched structure may exhibit enantiomer-specific binding to targets (e.g., PPARγ in metabolic studies).
Q. Validation Techniques :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Resolve crystal structures of co-crystallized compounds with target proteins (e.g., PPARγ ligand-binding domain) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
